molecular formula C16H12ClN5O3 B2778910 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 897615-27-9

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2778910
CAS No.: 897615-27-9
M. Wt: 357.75
InChI Key: WHDZCZWGCMRCRW-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C16H12ClN5O3 and its molecular weight is 357.75. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are cancer cell lines, specifically cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . The compound interacts with these cells, leading to changes in their behavior and potentially inhibiting their growth.

Mode of Action

The compound interacts with its targets by inducing cytotoxic activity. It has been found to show anticancer activity, particularly against the Hep3B liver cancer cell line . The compound reduces Hep3B secretions of α-fetoprotein (α-FP), a marker often used to measure the progression of hepatocellular carcinoma .

Biochemical Pathways

The compound affects the biochemical pathways involved in cell cycle progression. Specifically, it has been found to induce arrest in the G2-M phase of the cell cycle . This arrest can lead to cell death, thereby inhibiting the growth of cancer cells.

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth. It has been found to have potent anticancer activity against the Hep3B liver cancer cell line . Furthermore, it reduces the secretions of α-FP, which can slow the progression of hepatocellular carcinoma .

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O3/c17-11-2-4-12(5-3-11)22-15(19-20-21-22)8-18-16(23)10-1-6-13-14(7-10)25-9-24-13/h1-7H,8-9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDZCZWGCMRCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.